molecular formula C10H10N2O3 B2364381 3-(1h-Imidazol-2-yl)benzoic acid hydrate CAS No. 1609403-92-0

3-(1h-Imidazol-2-yl)benzoic acid hydrate

Cat. No.: B2364381
CAS No.: 1609403-92-0
M. Wt: 206.201
InChI Key: LZKZTEFZJJWBRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)benzoic acid hydrate typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)benzoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)benzoic acid hydrate is unique due to its specific substitution pattern and the presence of a hydrate form. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZTEFZJJWBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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